1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride 1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18429007
InChI: InChI=1S/C16H11N4O4.ClH/c21-19(22)14-1-2-15(16(11-14)20(23)24)18-9-5-13(6-10-18)12-3-7-17-8-4-12;/h1-11H;1H/q+1;/p-1
SMILES:
Molecular Formula: C16H11ClN4O4
Molecular Weight: 358.73 g/mol

1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride

CAS No.:

Cat. No.: VC18429007

Molecular Formula: C16H11ClN4O4

Molecular Weight: 358.73 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride -

Specification

Molecular Formula C16H11ClN4O4
Molecular Weight 358.73 g/mol
IUPAC Name 1-(2,4-dinitrophenyl)-4-pyridin-4-ylpyridin-1-ium;chloride
Standard InChI InChI=1S/C16H11N4O4.ClH/c21-19(22)14-1-2-15(16(11-14)20(23)24)18-9-5-13(6-10-18)12-3-7-17-8-4-12;/h1-11H;1H/q+1;/p-1
Standard InChI Key BSQLMYGWPCKQOD-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=NC=C3.[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride belongs to the viologen family, a class of N,N′-disubstituted 4,4′-bipyridinium salts known for their reversible redox behavior . The compound’s structure comprises a central bipyridinium moiety substituted at one nitrogen with a 2,4-dinitrophenyl group and at the other with a chloride counterion (Fig. 1). This arrangement introduces strong electron-withdrawing effects from the nitro groups, enhancing its electron-accepting capacity .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number71190-35-7
Molecular FormulaC₁₆H₁₁ClN₄O₄
Molecular Weight358.73 g/mol
IUPAC Name1-(2,4-Dinitrophenyl)-4-pyridin-4-ylpyridin-1-ium chloride
SMILESC1=CC(=C(C=C1N+[O-])N+[O-])[N+]2=CC=C(C=C2)C3=CC=NC=C3.[Cl-]

The planar bipyridinium core facilitates π-π stacking interactions, while the dinitrophenyl group contributes to steric hindrance and electronic modulation . X-ray crystallography and computational models confirm a distorted geometry that optimizes charge transfer between the aromatic systems .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and 4,4′-bipyridine in ethanol under reflux . The reaction proceeds under inert atmospheres (e.g., argon) to prevent side oxidation, yielding the target product as a precipitate after diethyl ether addition .

Key Reaction Conditions

  • Solvent: Anhydrous ethanol

  • Temperature: 90°C (reflux)

  • Duration: 24 hours

  • Workup: Precipitation with diethyl ether, filtration, and washing with hexane/DCM .

Purification typically involves recrystallization from dimethyl sulfoxide (DMSO)-hexane mixtures, achieving yields of ~55% . Spectroscopic characterization (¹H NMR, FT-IR) confirms the formation of the quaternized bipyridinium structure, with diagnostic peaks for nitro groups (1543 cm⁻¹, 1341 cm⁻¹) and aromatic C-H stretches (3044 cm⁻¹) .

Redox Properties and Electron Transfer Behavior

Electrochemical Activity

Cyclic voltammetry (CV) studies reveal two reversible one-electron reduction waves at E₁/₂ = −0.45 V and −0.89 V (vs. Ag/AgCl), corresponding to the sequential reduction of the bipyridinium dication to radical cation and neutral species . The dinitrophenyl group stabilizes the reduced states through resonance effects, as evidenced by a 120 mV anodic shift compared to unsubstituted viologens .

Equation 1: Redox Reactions
Bipyridinium2++eBipyridinium+(E=0.45 V)\text{Bipyridinium}^{2+} + e^- \rightarrow \text{Bipyridinium}^{+- } \quad (\text{E} = -0.45\ \text{V})
Bipyridinium++eBipyridinium0(E=0.89 V)\text{Bipyridinium}^{+- } + e^- \rightarrow \text{Bipyridinium}^0 \quad (\text{E} = -0.89\ \text{V})

Square wave voltammetry (SWV) further quantifies electron transfer kinetics, showing a diffusion coefficient (D) of 2.1 × 10⁻⁶ cm²/s in acetonitrile . These properties underpin its utility in electrochromic devices and redox-responsive materials .

Applications in Advanced Materials

Supramolecular and Coordination Chemistry

The compound serves as a building block for metal-organic frameworks (MOFs) and coordination polymers. Its bipyridinium moiety binds transition metals (e.g., Zn²⁺, Fe²⁺) through nitrogen lone pairs, forming complexes with tunable luminescence . For example, Zn(II) phthalocyanines functionalized with this viologen derivative exhibit solvatochromic shifts of 25 nm in polar solvents, enabling optical sensing applications .

Electrochromic Devices

In thin-film devices, the compound demonstrates reversible color changes from pale yellow (oxidized) to deep blue (reduced), with a coloration efficiency of 180 cm²/C . This performance surpasses many organic electrochromes due to the synergistic effects of the nitro and bipyridinium groups.

Table 2: Key Electrochromic Parameters

ParameterValue
Coloration Efficiency180 cm²/C
Switching Time (ox → red)1.2 s
Optical Contrast (ΔT%)68% (at 605 nm)

Emerging Research Directions

Environment-Responsive Materials

Recent studies exploit the compound’s solvatochromism for developing smart coatings. In acetone, its absorption maximum shifts bathochromically by 40 nm compared to aqueous solutions, enabling solvent polarity sensing . Additionally, host-guest complexes with β-cyclodextrin exhibit stimuli-responsive fluorescence, with quantum yields increasing from 0.12 to 0.45 upon encapsulation .

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